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Compound of Interest

Compound Name: Crovatin

Cat. No.: B15524707 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of in silico studies aimed at confirming the binding targets of crocetin, a

key bioactive constituent of saffron. By summarizing quantitative data and detailing

experimental protocols, this document serves as a valuable resource for understanding the

therapeutic potential of crocetin and guiding future research.

Crocetin has garnered significant attention for its diverse pharmacological activities, including

anti-inflammatory, anti-cancer, and neuroprotective effects. In silico methods, such as

molecular docking and network pharmacology, have been instrumental in elucidating the

molecular mechanisms underlying these properties by identifying and characterizing its protein

binding targets. This guide synthesizes findings from multiple computational studies to offer a

comparative overview of crocetin's interactions with various biological macromolecules.

Comparative Analysis of Crocetin's Binding
Affinities
Molecular docking studies have been widely employed to predict the binding affinity of crocetin

to a range of protein targets implicated in various diseases. The binding energy, typically

reported in kcal/mol, provides a quantitative measure of the strength of the interaction, with

more negative values indicating a stronger binding affinity. The following table summarizes the

binding energies of crocetin with several key protein targets identified through in silico

screening.
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Target Protein
Disease
Context

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Reference

VEGFR2
Angiogenesis,

Cancer
-8.6 Asp1046, Val916 [1][2]

ADRA1A
Cardiovascular

Disease
Not Specified Not Specified [3]

ADRA1B
Cardiovascular

Disease
Not Specified Not Specified [3]

CHRM1
Cardiovascular

Disease
Not Specified Not Specified [3]

CHRM2
Cardiovascular

Disease
Not Specified Not Specified [3]

GABRA1
Cardiovascular

Disease
Not Specified Not Specified [3]

PTGS2 (COX-2)

Cardiovascular

Disease,

Inflammation

Not Specified Not Specified [3][4]

SARS-CoV-2

Replication

Complex

COVID-19 -10.5 Not Specified [5]

Vitamin D

Receptor

Alzheimer's

Disease
-7.9 Not Specified [6]

RAGE
Alzheimer's

Disease
-7.5 Not Specified [6]

NLRP3
Alzheimer's

Disease
-7.4 Not Specified [6]

TNF Inflammation -5.6 to -4.6 Not Specified [7]

Interleukin-18 Atrial Fibrillation -7.01 Not Specified [8]
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ESR1 Cancer
Moderate

Binding

GLN-441, ASN-

439
[9]

CCND1 Cancer
Moderate

Binding

SER-150, SER-

28, GLN-98,

ASP-97

[9]

GPR40 Diabetes Not Specified Not Specified [10]

GPR120 Diabetes Not Specified Not Specified [10]

Crocetin

glucosyltransfera

se 2

Saffron

Metabolism
Not Specified

Gln84, Lys195,

Val182, Pro184
[11]

Estrogen

Receptor Alpha
Breast Cancer -6.9

Glu 380, Leu

536, Arg 394
[12]

HDAC2 Breast Cancer -6.61 Not Specified [12]

Experimental Protocols: A Look into the
Methodology
The in silico studies cited in this guide primarily utilize molecular docking and network

pharmacology to predict and analyze the binding of crocetin to its targets.

Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.

A General Molecular Docking Workflow:
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Ligand Preparation Receptor Preparation

Retrieve Crocetin 3D Structure
(e.g., PubChem)

Energy Minimization &
Charge Assignment

Molecular Docking Simulation
(e.g., AutoDock Vina)

Retrieve Protein 3D Structure
(e.g., PDB)

Remove Water & Ligands,
Add Hydrogens

Analysis of Docking Results
(Binding Energy, Pose)
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Data Acquisition

Identify Crocetin Targets
(e.g., SwissTargetPrediction)

Find Common Targets

Identify Disease-Related Targets
(e.g., GeneCards, OMIM)

Protein-Protein Interaction (PPI)
Network Construction (e.g., STRING)

GO & KEGG Pathway
Enrichment Analysis (e.g., Metascape)

Downstream Signaling

VEGF

VEGFR2

Activates
SRC/FAK PathwayActivates

MEK/ERK Pathway
Activates

Crocetin
Inhibits

Angiogenesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15524707#confirming-the-binding-targets-of-crocetin-
in-silico]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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